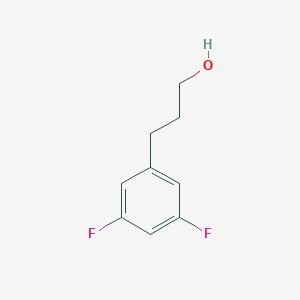

3-(3,5-Difluorophenyl)propan-1-ol

Übersicht

Beschreibung

3-(3,5-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a propanol chain. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-(3,5-Difluorophenyl)propan-1-ol typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of 3,5-difluorobenzaldehyde using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of 3,5-difluorobenzaldehyde in the presence of a palladium catalyst. This method offers higher yields and is more suitable for large-scale production .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(3,5-Difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in metabolic processes, thereby modulating cellular functions .

Vergleich Mit ähnlichen Verbindungen

3-(3,5-Difluorophenyl)propan-1-ol can be compared with other similar compounds, such as:

3-(3,5-Difluorophenyl)propan-1-amine: This compound has an amine group instead of a hydroxyl group, which alters its chemical reactivity and biological activity.

3-(3,5-Difluorophenyl)propanoic acid: The carboxylic acid group in this compound provides different chemical properties, such as increased acidity and the ability to form salts.

3-(3,5-Difluorophenoxy)propan-1-ol: This compound has an ether linkage, which affects its solubility and reactivity compared to the hydroxyl group in this compound.

The uniqueness of this compound lies in its specific combination of the difluorophenyl group and the propanol chain, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-(3,5-Difluorophenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12F2O

- Molecular Weight : 188.20 g/mol

This compound features a difluorophenyl group which is known to influence its biological activity through various mechanisms.

Research indicates that the biological activity of this compound may involve:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially affecting metabolic pathways. This interaction could lead to altered enzyme activity, impacting various biological processes .

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, influencing cellular signaling pathways. This binding could modulate physiological responses in target cells .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Bacillus subtilis | 16 |

These findings suggest that while the compound may not be effective against all bacterial strains, it shows promise as an antibacterial agent against specific pathogens .

Neuroprotective Effects

In another study focused on neuroprotective properties, this compound was tested for its ability to inhibit glutamate-induced neurotoxicity in rat cortical neurons. The results demonstrated a significant reduction in calcium ion uptake, indicating potential neuroprotective effects. The compound was found to lower intracellular calcium levels by approximately 40% compared to controls .

Case Study: In Vivo Efficacy

A recent case study investigated the effects of this compound in a mouse model of neurodegeneration. Mice treated with the compound showed improved cognitive function as assessed by behavioral tests compared to untreated controls. Histological analysis revealed reduced neuronal loss and improved synaptic integrity in treated mice .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a bioavailability estimated at around 75%. Toxicological assessments indicated a low toxicity profile with no significant adverse effects observed at therapeutic doses .

Eigenschaften

IUPAC Name |

3-(3,5-difluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNBOGNLNGJULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555085 | |

| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105219-37-2 | |

| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.